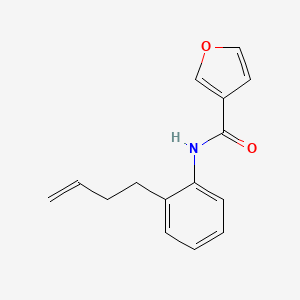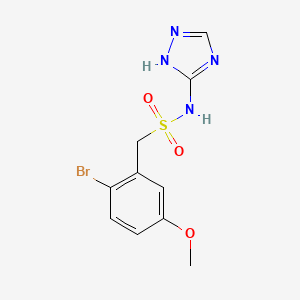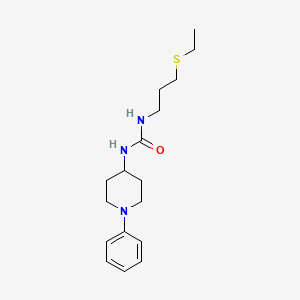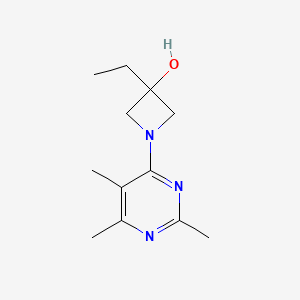
N-(2-but-3-enylphenyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-but-3-enylphenyl)furan-3-carboxamide, commonly known as BPFA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPFA is a furan-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of BPFA is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. BPFA has also been shown to interact with various targets, including HDAC6, Hsp90, and VEGFR2. These interactions may contribute to the observed physiological effects of BPFA.
Biochemical and Physiological Effects:
BPFA has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and reduction of inflammation. BPFA has also been shown to protect neurons from oxidative stress and reduce the production of pro-inflammatory cytokines. These effects make BPFA a promising compound for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPFA has several advantages for lab experiments, including its high purity and yield, making it suitable for various assays. However, BPFA has some limitations, including its limited solubility in water, which may affect its bioavailability and efficacy. These limitations can be addressed through the use of appropriate solvents and formulations.
Direcciones Futuras
There are several future directions for BPFA research, including the identification of its molecular targets and the optimization of its chemical structure for improved efficacy and bioavailability. BPFA can also be tested in various disease models to determine its therapeutic potential. Additionally, the development of BPFA-based drug delivery systems may enhance its clinical utility. Further research is needed to fully understand the potential of BPFA in scientific research and clinical applications.
Conclusion:
In conclusion, BPFA is a promising furan-based compound that has shown potential in various scientific research applications. Its synthesis has been optimized to produce high yields and purity, making it suitable for various assays. BPFA has several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and reduction of inflammation. Future research on BPFA may lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
BPFA can be synthesized through various methods, including the reaction of 2-but-3-enylphenol with furan-3-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 2-but-3-enylphenol with furan-3-carboxamide in the presence of a coupling agent. The synthesis of BPFA has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
BPFA has shown potential in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, BPFA has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurodegenerative diseases, BPFA has been shown to protect neurons from oxidative stress and reduce inflammation. Inflammation is also a target for BPFA, as it has been shown to reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(2-but-3-enylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-3-6-12-7-4-5-8-14(12)16-15(17)13-9-10-18-11-13/h2,4-5,7-11H,1,3,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTCQQVTKJKSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6626377.png)

![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B6626388.png)
![5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B6626393.png)
![N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B6626400.png)
![2-[(Z)-1-(1-tert-butyltriazol-4-yl)-3-phenylprop-1-en-2-yl]-1H-pyrimidin-6-one](/img/structure/B6626407.png)

![Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B6626426.png)
![3-cyano-N-[(3-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B6626432.png)
![3-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B6626440.png)

![N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide](/img/structure/B6626455.png)
![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B6626459.png)